N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride
Overview
Description
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride is a chemical compound that falls under the class of substituted phenethylamines. It has a molecular formula of C15H24N2.2HCl and a molecular weight of 305.29 .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride is represented by the formula C15H24N2.2HCl . This indicates that the compound consists of 15 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms.Scientific Research Applications
Solid State and Solution Characterization
- N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine dihydrochloride is used in the synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine. These ligands form chiral complexes with metals like ZnII and CuII, exhibiting pseudo C3-symmetry and an electrophilic coordination site. Such complexes are significant in coordination chemistry and have potential applications in chiroptical studies and molecular modeling (Canary et al., 1998).
Synthesis and Antitumor Activity
- This compound is involved in the synthesis of tertiary amino alcohols of the piperazine series, which are then converted to dihydrochlorides. These synthesized compounds have been studied for their impact on tumor DNA methylation, indicating potential applications in cancer research and therapy (Hakobyan et al., 2020).
Preparation of Enriched Derivatives
- It is used in the preparation of isotopically enriched derivatives, such as N-methyl-2-(4-nitrophenoxy)-ethanamine hydrochlorides. These enriched compounds are valuable in the study of metabolic pathways and pharmacokinetics, especially in the context of drug development and biochemical research (Yilmaz & Shine, 1988).
Catalysis and Chemical Reactions
- The compound serves as a precursor in the synthesis of chiral synthons, which are used in forming complexes with metals like nickel. These complexes demonstrate moderate catalytic activities in reactions like asymmetric transfer hydrogenation of ketones, contributing to advancements in catalysis and organic synthesis (Kumah et al., 2019).
Antiamoebic Activity
- Derivatives of N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine have been synthesized and tested for their antiamoebic activity. This suggests potential use in the development of new treatments for infections caused by Entamoeba histolytica, a significant parasitic pathogen (Zaidi et al., 2015).
properties
IUPAC Name |
N-methyl-2-[2-(piperidin-4-ylmethyl)phenyl]ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2.2ClH/c1-16-9-8-14-4-2-3-5-15(14)12-13-6-10-17-11-7-13;;/h2-5,13,16-17H,6-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHAMGXSNFFDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1CC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657290 | |
Record name | N-Methyl-2-{2-[(piperidin-4-yl)methyl]phenyl}ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-[2-(4-piperidylmethyl)phenyl]-1-ethanamine, dihydrochloride | |
CAS RN |
1172569-99-1 | |
Record name | N-Methyl-2-{2-[(piperidin-4-yl)methyl]phenyl}ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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